

# An In-depth Technical Guide to Dicranolomin and Related Biflavonoids

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## Compound of Interest

Compound Name: *Dicranolomin*

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## Abstract

**Dicranolomin**, a naturally occurring biflavonoid, has emerged as a compound of significant interest in the scientific community due to its notable biological activities. This technical guide provides a comprehensive review of **Dicranolomin** and related compounds, focusing on its chemical properties, synthesis, and biological functions, including its antifungal and enzyme-inhibiting capabilities. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area.

## Introduction

**Dicranolomin** is a biflavonoid, specifically a dimer of the flavone luteolin, with the chemical formula  $C_{30}H_{18}O_{12}$ .<sup>[1]</sup> It is primarily found in bryophytes, such as mosses from the *Dicranum* and *Rhizogonium* genera.<sup>[2][3]</sup> Biflavonoids, as a class of plant secondary metabolites, are known for their diverse pharmacological properties. **Dicranolomin**, in particular, has demonstrated potent antifungal and starch hydrolase inhibitory activities, making it a compelling candidate for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on **Dicranolomin**, offering a detailed resource for researchers.

## Physicochemical Properties

A summary of the key physicochemical properties of **Dicranolomin** is provided in the table below. This information is crucial for understanding its behavior in biological systems and for the design of future studies.

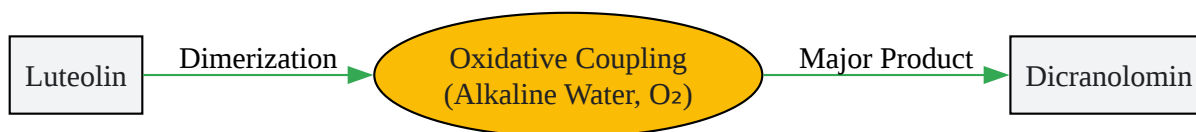
Property	Value	Source
Molecular Formula	C <sub>30</sub> H <sub>18</sub> O <sub>12</sub>	PubChem CID 5469097[1]
Molecular Weight	570.5 g/mol	PubChem CID 5469097[1]
CAS Number	116383-34-7	PubChem CID 5469097[1]
IUPAC Name	6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one	PubChem CID 5469097[1]
Appearance	Not explicitly reported, likely a yellowish solid, typical for flavonoids.	
Solubility	Soluble in DMSO for biological assays.[4]	

## Synthesis of Dicranolomin

**Dicranolomin** can be synthesized through the oxidative coupling of its monomer, luteolin. A novel, environmentally friendly method utilizes molecular oxygen in alkaline water, avoiding the need for catalysts.[1][5][6]

## Synthetic Workflow

The synthesis of **Dicranolomin** from luteolin can be visualized as a straightforward oxidative dimerization process.



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A simplified workflow for the synthesis of **Dicranolomin**.

## Experimental Protocol: Oxidative Coupling of Luteolin

The following protocol is based on the method described in the patent for the synthesis of flavonoid dimers.<sup>[4]</sup>

### Materials:

- Luteolin
- Potassium hydroxide (KOH) solution (e.g., 0.03 M)
- Deionized water
- Round bottom flask (sealed)

### Procedure:

- Dissolve luteolin in an appropriate volume of alkaline water (e.g., KOH solution) in a round bottom flask. The concentration of luteolin should be optimized for the reaction scale.
- Seal the reaction vessel to control the oxygen availability. Surprisingly, improved yields have been reported when the reaction is performed without stirring, as this may prevent over-oxidation.<sup>[4]</sup>
- Maintain the reaction temperature between 0°C and 50°C.<sup>[4]</sup> The optimal temperature should be determined empirically.
- Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of luteolin and the formation of **Dicranolomin**.

- Upon completion, the reaction mixture can be neutralized and the product, **Dicranolomin**, can be isolated and purified using standard chromatographic techniques (e.g., column chromatography on silica gel).

Note: This protocol provides a general framework. Researchers should optimize the reaction conditions, including the concentration of reactants, pH of the solution, temperature, and reaction time, to achieve the best possible yield.

## Biological Activities and Assays

**Dicranolomin** exhibits significant biological activities, particularly as an antifungal agent and an inhibitor of starch-hydrolyzing enzymes.

### Antifungal Activity

**Dicranolomin** has demonstrated potent antifungal activity against the fungus *Aspergillus niger*.  
[\[7\]](#)

Quantitative Data:

Compound	Organism	IC <sub>50</sub> (μM)	Source
Dicranolomin	<i>Aspergillus niger</i>	0.86	<a href="#">[7]</a>
Distichumtriluteolin	<i>Aspergillus niger</i>	0.96	<a href="#">[7]</a>

## Experimental Protocol: Antifungal Susceptibility Testing

The following is a general protocol for determining the in vitro antifungal activity of **Dicranolomin**, based on standard methodologies.[\[4\]](#)

Materials:

- **Dicranolomin**
- Dimethyl sulfoxide (DMSO)
- *Aspergillus niger* strain

- Potato Dextrose Agar (PDA) medium
- Sterile water
- Microplate reader

Procedure:

- Prepare a stock solution of **Dicranolomin** in DMSO (e.g., 1.0 mg/mL).
- Cultivate the fungal strain (*A. niger*) on PDA medium at 25°C for 14 days.
- Collect the fungal spores using a sterile cotton swab and suspend them in sterile water. Adjust the spore concentration as required for the assay.
- Perform serial dilutions of the **Dicranolomin** stock solution in the appropriate culture medium to achieve the desired test concentrations.
- Inoculate the microplate wells containing the different concentrations of **Dicranolomin** with the fungal spore suspension.
- Include appropriate controls (e.g., medium with fungus and DMSO without the compound, and a positive control with a known antifungal agent).
- Incubate the microplates at an appropriate temperature and for a sufficient duration to allow fungal growth.
- Determine the fungal growth inhibition by measuring the optical density at a suitable wavelength using a microplate reader.
- Calculate the IC<sub>50</sub> value, which is the concentration of the compound that inhibits 50% of the fungal growth.

## Starch Hydrolase Inhibition

**Dicranolomin** has been shown to inhibit the activity of  $\alpha$ -amylase and  $\alpha$ -glucosidase, enzymes involved in the digestion of carbohydrates.<sup>[4][7]</sup> This activity suggests its potential for the management of hyperglycemia.

#### Quantitative Data:

While specific  $IC_{50}$  values for the  $\alpha$ -amylase and  $\alpha$ -glucosidase inhibition by **Dicranolomin** were not found in the reviewed literature, it has been reported that its activity is comparable to or higher than that of antidiabetic drugs.[7] Further research is needed to quantify this inhibitory effect.

## Experimental Protocol: $\alpha$ -Amylase and $\alpha$ -Glucosidase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of **Dicranolomin** against  $\alpha$ -amylase and  $\alpha$ -glucosidase.

#### $\alpha$ -Amylase Inhibition Assay:

##### Materials:

- **Dicranolomin**
- Porcine pancreatic  $\alpha$ -amylase
- Starch solution (substrate)
- Dinitrosalicylic acid (DNSA) reagent
- Phosphate buffer

##### Procedure:

- Prepare solutions of  $\alpha$ -amylase, starch, and **Dicranolomin** in a suitable buffer (e.g., phosphate buffer).
- Pre-incubate the enzyme with various concentrations of **Dicranolomin** for a specific period.
- Initiate the enzymatic reaction by adding the starch solution.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

- Stop the reaction by adding DNSA reagent, which also reacts with the reducing sugars produced.
- Heat the mixture to develop the color.
- Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the amount of maltose produced.
- Calculate the percentage of inhibition and the IC<sub>50</sub> value.

#### $\alpha$ -Glucosidase Inhibition Assay:

##### Materials:

- **Dicranolomin**
- Yeast  $\alpha$ -glucosidase
- p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) (substrate)
- Sodium carbonate solution
- Phosphate buffer

##### Procedure:

- Prepare solutions of  $\alpha$ -glucosidase, pNPG, and **Dicranolomin** in a suitable buffer.
- Pre-incubate the enzyme with various concentrations of **Dicranolomin**.
- Start the reaction by adding the pNPG substrate.
- Incubate the mixture at a controlled temperature.
- Terminate the reaction by adding a sodium carbonate solution.
- Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).

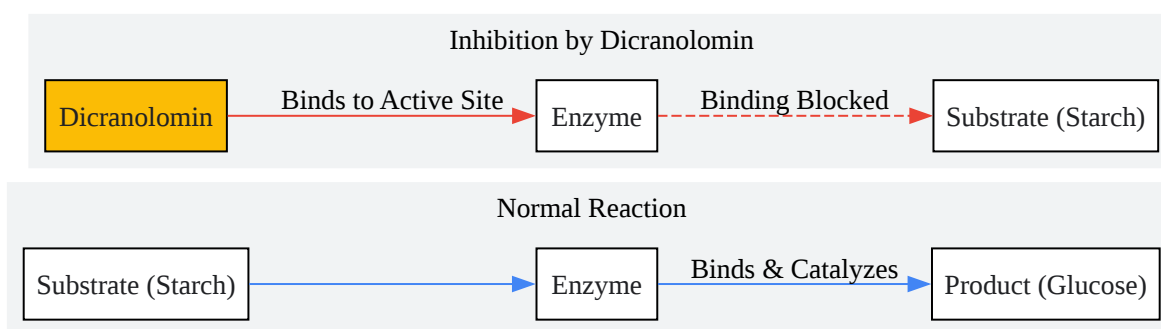
- Calculate the percentage of inhibition and the IC<sub>50</sub> value.

## Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular mechanisms through which **Dicranolomin** exerts its biological effects are not yet fully elucidated. For its enzyme inhibitory activity, it is likely that **Dicranolomin**, like other flavonoids, binds to the active site or allosteric sites of  $\alpha$ -amylase and  $\alpha$ -glucosidase, thereby preventing substrate binding and catalysis. The mechanism of its antifungal activity may involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal signaling pathways.

## Proposed Mechanism of Enzyme Inhibition

The following diagram illustrates the proposed competitive inhibition mechanism of a starch-hydrolyzing enzyme by **Dicranolomin**.



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Proposed mechanism of starch hydrolase inhibition by **Dicranolomin**.

## Related Compounds

Several other biflavonoids isolated from mosses have also shown interesting biological activities. A comparative analysis can provide insights into structure-activity relationships.

- 5',3'''-dihydroxyamentoflavone and 5',3'''-dihydroxyrobustaflavone: Isolated from *Dicranum scoparium*, these compounds have been identified spectroscopically.[8] Their biological



activities, however, are not as well-documented as those of **Dicranolomin**.

- Bartramiaflavone: A biflavonoid found in Bartramia species, which has been tested for its effects on plant germination and growth.[9]
- Distichumtriluteolin: A triluteolin that also exhibits antifungal activity against A. niger.[7]

Further research into the biological activities of these and other related biflavonoids is warranted to explore their therapeutic potential fully.

## Conclusion and Future Directions

**Dicranolomin** is a promising natural product with demonstrated antifungal and potential anti-hyperglycemic properties. The green synthesis method developed for this compound enhances its appeal for further development. Future research should focus on:

- Elucidating the detailed mechanism of action: Understanding how **Dicranolomin** inhibits fungal growth and metabolic enzymes at the molecular level.
- In vivo studies: Evaluating the efficacy and safety of **Dicranolomin** in animal models to translate the in vitro findings into potential therapeutic applications.
- Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of **Dicranolomin** to identify compounds with improved potency and selectivity.
- Exploring other biological activities: Investigating the potential of **Dicranolomin** in other therapeutic areas, such as anticancer and anti-inflammatory applications, given the broad spectrum of activity often observed with flavonoids.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors. The comprehensive data and detailed protocols provided herein are intended to accelerate the exploration of **Dicranolomin** and its related compounds as valuable leads in drug discovery.

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